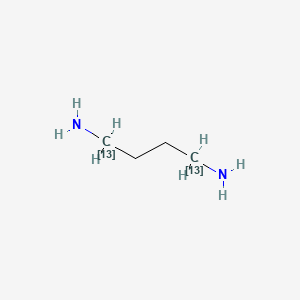

Putrescine-1,4-13C2

Description

Significance of Putrescine as a Polyamine Precursor in Diverse Biological Systems

Putrescine, a ubiquitous diamine, serves as the foundational precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine (B22157). These polyamines are essential polycationic molecules critical for a myriad of fundamental cellular processes. researchgate.net Their roles are diverse, ranging from the stabilization of nucleic acids and modulation of gene expression to involvement in cell growth, proliferation, and differentiation. researchgate.netnih.gov In mammals, the biosynthesis of putrescine primarily occurs through the decarboxylation of the amino acid ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase. researchgate.net An alternative pathway, starting from arginine, also contributes to putrescine production. researchgate.net

The concentration of polyamines within cells is tightly regulated, and fluctuations in their levels are associated with various physiological and pathological states. nih.govsci-hub.box Increased polyamine levels are often observed in rapidly proliferating cells, such as in cancerous tissues, highlighting their importance in cell division. nih.gov In plants, putrescine and other polyamines are involved in developmental processes and responses to environmental stressors. researchgate.net Given its central role as the initial building block in the polyamine metabolic pathway, understanding the synthesis, conversion, and catabolism of putrescine is of significant interest in biological and biomedical research. sci-hub.box

Principles and Advantages of Stable Isotope Probing with 13C-Labeled Compounds in Metabolic Studies

Stable isotope probing, particularly with carbon-13 (¹³C), has become a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in living systems. researchgate.net This method involves introducing a substrate, such as Putrescine-1,4-¹³C₂, that has been artificially enriched with a stable, non-radioactive isotope into a biological system. The ¹³C atoms act as a tracer, allowing researchers to follow the metabolic fate of the compound as it is processed by the cell.

The key principle of ¹³C-based metabolic flux analysis is to track the incorporation of the heavy carbon isotope from the labeled precursor into downstream metabolites. sci-hub.box Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the ¹³C enrichment in these metabolites. researchgate.netsci-hub.box By analyzing the mass isotopomer distributions—the relative abundances of molecules with different numbers of ¹³C atoms—researchers can deduce the activity of various metabolic pathways. nih.gov

The advantages of using stable isotopes like ¹³C over radioactive isotopes (e.g., ¹⁴C) are significant. Stable isotopes are non-radioactive, making them safer to handle and eliminating the need for specialized radioprotective equipment and disposal procedures. This safety profile also makes them more suitable for certain in vivo studies. Furthermore, advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity for the detection and quantification of ¹³C-labeled compounds and their metabolic products, allowing for precise measurements of metabolic flux. sci-hub.box

Historical Context of Isotopic Tracing with Putrescine in Biochemical Research

The use of isotopic tracers to study metabolic pathways dates back to the mid-20th century. Early studies often employed radioactive isotopes, such as ¹⁴C, to investigate the in vivo metabolism of various compounds, including putrescine. These pioneering experiments provided foundational knowledge about the metabolic fate of putrescine. For instance, studies involving the injection of ¹⁴C-putrescine into rats demonstrated its conversion into metabolites like gamma-aminobutyric acid (GABA) and its eventual expiration as ¹⁴CO₂. nih.gov Such research also revealed that inhibiting certain enzymes, like diamine oxidase, could alter the metabolic pathway, leading to the accumulation of unmetabolized putrescine and the appearance of ¹⁴C-spermidine in the urine. nih.gov

These early radiotracer studies were crucial in establishing the principal metabolic routes of putrescine, including its role as a precursor to spermidine and its catabolism. nih.gov While these methods were effective, the advent of stable isotope labeling and more sophisticated analytical techniques has allowed for more detailed and quantitative analyses of polyamine flux. The transition to stable isotopes like ¹³C has enabled researchers to conduct more complex experimental designs to study the dynamic and interconnected nature of polyamine biosynthesis and catabolism with greater safety and precision. sci-hub.box

Detailed Research Findings on Putrescine-1,4-¹³C₂ Metabolism

While specific quantitative data for the metabolic fate of exogenously supplied Putrescine-1,4-¹³C₂ is not extensively available in the public domain, studies using ¹³C-labeled precursors to synthesize putrescine in situ provide significant insights into its subsequent metabolic conversions. A notable study utilized ¹³C₆,¹⁵N₄-labeled arginine administered to mice to trace the synthesis and presence of labeled putrescine in the colonic lumen. This research demonstrated that a significant portion of the putrescine pool was derived from the labeled arginine, confirming the activity of this biosynthetic pathway in the gut microbiota. biorxiv.org

The general metabolic fate of putrescine, once formed, is its conversion to higher polyamines. This process, which can be effectively traced using isotopically labeled putrescine, involves the sequential addition of aminopropyl groups.

Conversion to Spermidine and Spermine:

The primary anabolic fate of putrescine is its conversion to spermidine. This reaction is catalyzed by spermidine synthase, which transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to one of the primary amino groups of putrescine. When using Putrescine-1,4-¹³C₂, the resulting spermidine molecule would contain two ¹³C atoms within its butanediamine moiety.

Further metabolism leads to the synthesis of spermine from spermidine, a reaction catalyzed by spermine synthase. This enzyme adds another aminopropyl group from dcSAM to the newly formed spermidine. Consequently, the spermine synthesized from ¹³C₂-labeled spermidine will also carry the two ¹³C atoms originating from the initial Putrescine-1,4-¹³C₂ molecule.

Illustrative Data of Polyamine Flux:

The following interactive table represents generalized data from a hypothetical tracer experiment using Putrescine-1,4-¹³C₂ in a cell culture model. The data illustrates the time-dependent incorporation of the ¹³C label from putrescine into spermidine and spermine.

| Time (hours) | ¹³C₂-Putrescine (%) | ¹³C₂-Spermidine (%) | ¹³C₂-Spermine (%) |

| 0 | 100 | 0 | 0 |

| 2 | 85 | 12 | 3 |

| 6 | 60 | 30 | 10 |

| 12 | 35 | 45 | 20 |

| 24 | 15 | 55 | 30 |

This table is an illustrative representation of expected results from a stable isotope tracing experiment and is not derived from a specific published study on Putrescine-1,4-¹³C₂.

Catabolism of Putrescine:

In addition to its role as a precursor for polyamine synthesis, putrescine can also undergo catabolism. A key pathway involves its oxidative deamination, which can lead to the formation of gamma-aminobutyric acid (GABA). nih.gov Studies using radiolabeled putrescine have shown that a portion of the administered tracer is converted to GABA and other unidentified compounds. nih.gov Isotopic tracing with Putrescine-1,4-¹³C₂ would be expected to yield ¹³C₂-labeled catabolites, providing a means to quantify the flux through these degradative pathways.

Structure

3D Structure

Properties

IUPAC Name |

(1,4-13C2)butane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i3+1,4+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDHWZJUCRJVML-CQDYUVAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13CH2]N)[13CH2]N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441955 | |

| Record name | Putrescine-1,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-61-2 | |

| Record name | Putrescine-1,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287100-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Putrescine 1,4 13c2 for Research Applications

Strategies for Site-Specific ¹³C Enrichment in Putrescine

The synthesis of Putrescine-1,4-¹³C₂ requires precise methods to ensure the ¹³C isotopes are incorporated exclusively at the desired C1 and C4 positions. This site-specific enrichment is critical for its use in metabolic tracing and quantitative analysis. Both chemical and biosynthetic strategies can be employed to achieve this.

Chemical Synthesis: The most direct and common method for producing Putrescine-1,4-¹³C₂ is through chemical synthesis. This approach offers high control over the position of the isotopic labels. A prevalent industrial method for producing unlabeled putrescine is the hydrogenation of succinonitrile (B93025). wikipedia.org This same principle can be adapted for isotopic labeling by starting with a precursor that is already labeled at the correct positions. A feasible synthetic route involves:

Starting Material: The synthesis begins with a dinitrile labeled at the nitrile carbons, such as Succinonitrile-1,4-¹³C₂.

Hydrogenation: The labeled succinonitrile is then subjected to catalytic hydrogenation. This process reduces the two nitrile groups (-C≡N) to primary amine groups (-CH₂-NH₂), converting the labeled carbon backbone into the final Putrescine-1,4-¹³C₂ product.

This method ensures that the ¹³C atoms are located specifically at the C1 and C4 positions, as these are the carbons originating from the nitrile groups of the precursor.

Biosynthetic Production: While less common for this specific isotopologue, biosynthetic methods using engineered microorganisms like Escherichia coli are a powerful strategy for producing isotopically labeled compounds. mdpi.comnih.gov To generate Putrescine-1,4-¹³C₂, a metabolically engineered bacterial strain could be cultured in a medium containing a specifically labeled precursor.

Putrescine is biosynthesized from amino acids, primarily arginine and ornithine. wikipedia.org Therefore, a potential biosynthetic strategy would involve:

Feeding an engineered microorganism a custom-synthesized precursor, such as L-Ornithine-¹³C₂, where the appropriate carbons are labeled. The organism's enzymatic machinery, particularly ornithine decarboxylase (ODC), would then convert this labeled precursor into Putrescine-1,4-¹³C₂. nih.gov

Utilizing precursors like [1,4-¹³C₂]succinate, which can be metabolized by engineered E. coli strains to produce various labeled compounds. nih.gov By manipulating the metabolic pathways, it is possible to channel the labeled carbons into the putrescine biosynthesis pathway.

Biosynthetic methods offer the advantage of producing complex molecules in a controlled biological environment, though the yield and specificity of labeling depend heavily on the design of the microbial strain and the choice of labeled substrate.

Validation of Isotopic Purity and Positional Labeling

After synthesis, it is crucial to verify both the isotopic enrichment (purity) and the precise location of the ¹³C labels. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this validation.

Mass Spectrometry (MS): MS is used to confirm that the compound has the correct mass, which reflects the incorporation of the two ¹³C isotopes. The heavier ¹³C isotope increases the molecular weight of the molecule compared to its unlabeled counterpart. By comparing the mass-to-charge ratio (m/z) of the synthesized product with the theoretical mass, the success of the isotopic enrichment can be confirmed. Tandem mass spectrometry (MS/MS) can further validate the structure by analyzing fragmentation patterns. nih.gov

| Property | Unlabeled Putrescine | Putrescine-1,4-¹³C₂ |

| Molecular Formula | C₄H₁₂N₂ | ¹³C₂¹²C₂H₁₂N₂ |

| Molar Mass | 88.15 g/mol wikipedia.org | ~90.14 g/mol nih.gov |

| Exact Mass | 88.100048 Da spectrabase.com | 90.106758 Da nih.gov |

| Precursor Ion [M+H]⁺ | ~89.1078 m/z massbank.eu | ~91.1145 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the correct mass, ¹³C NMR spectroscopy is essential for verifying the exact position of the labels. In a ¹³C NMR spectrum of unlabeled putrescine, two distinct signals are observed due to the molecule's symmetry: one for the equivalent C1 and C4 carbons and another for the equivalent C2 and C3 carbons. bmrb.io

For Putrescine-1,4-¹³C₂, the signal corresponding to the C1 and C4 positions would be dramatically enhanced due to the high abundance of ¹³C at these sites. Conversely, the signal for the C2 and C3 positions would remain at the level of natural ¹³C abundance (~1.1%). This distinct spectral pattern provides definitive proof of the site-specific labeling. Advanced 2D NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can also be used to confirm the connectivity between specific protons and their attached ¹³C carbons, further validating the labeling pattern. nih.gov

| Carbon Position | Unlabeled Putrescine (¹³C Chemical Shift, ppm) | Expected Putrescine-1,4-¹³C₂ (¹³C Chemical Shift, ppm) |

| C1, C4 | ~41.5 bmrb.io | ~41.5 (Signal highly enhanced) |

| C2, C3 | ~26.6 bmrb.io | ~26.6 (Signal at natural abundance) |

Preparation of Labeled Putrescine for In Vitro and In Vivo Model Systems

The physical and chemical properties of Putrescine-1,4-¹³C₂ are nearly identical to those of its unlabeled form, allowing it to be seamlessly integrated into experimental workflows as a tracer or internal standard.

For In Vitro Systems: In studies involving cell cultures, Putrescine-1,4-¹³C₂ is typically prepared as a stock solution by dissolving the solid compound in a suitable solvent, such as sterile water, saline solution, or a buffer compatible with the cell culture medium. snmjournals.org This stock solution is then added to the cell culture medium at a precise concentration. Researchers can then track the uptake of the labeled putrescine and its conversion into downstream metabolites like spermidine (B129725) and spermine (B22157) by harvesting the cells at various time points and analyzing the extracts using LC-MS or NMR. nih.gov

For In Vivo Systems: In animal model studies, preparation involves dissolving the labeled compound in a sterile, biocompatible vehicle for administration. For instance, it can be dissolved in a saline solution (e.g., 0.15 M NaCl) for parenteral injection (intravenous or intraperitoneal). glpbio.comsnmjournals.org Following administration, tissue and fluid samples (e.g., blood, urine, specific organs) can be collected to trace the distribution and metabolic fate of the ¹³C label throughout the organism. snmjournals.orgnih.gov Studies have used this approach to investigate putrescine metabolism in various tissues, including gliomas, where its uptake and conversion can serve as a marker for metabolic activity. nih.govnih.gov

In both in vitro and in vivo applications, Putrescine-1,4-¹³C₂ is frequently used as an internal standard for accurate quantification. A known amount of the labeled compound is spiked into biological samples prior to extraction and analysis. By comparing the signal of the endogenous, unlabeled putrescine to the signal of the labeled standard, precise quantification can be achieved, correcting for variations in sample handling and instrument response. rsc.org

Advanced Analytical Methodologies for Putrescine 1,4 13c2 Analysis

Advanced Imaging and Single-Cell Approaches

Raman Stable Isotope Probing (Raman-SIP) for Single-Cell Metabolic Activity

Raman Stable Isotope Probing (Raman-SIP) represents a sophisticated analytical methodology that leverages the principles of Raman spectroscopy, coupled with the use of stable isotope-labeled compounds, to elucidate metabolic processes at the single-cell level. This technique is particularly powerful for understanding the functional heterogeneity within microbial communities and for dissecting the specific metabolic activities of individual cells that might otherwise be obscured in bulk analyses nih.govd-nb.infonih.gov. By tracking the incorporation of stable isotopes, such as carbon-13 (13C) or deuterium (B1214612) (D), into cellular biomolecules, Raman-SIP can directly visualize and quantify metabolic activity, carbon assimilation, and metabolic pathway utilization within individual cells without the need for cell cultivation or external labeling nih.govacs.orgresearchgate.net.

The fundamental principle behind Raman-SIP lies in the fact that isotopic substitution alters the vibrational frequencies of molecules. When a cell metabolizes a stable isotope-labeled substrate, such as Putrescine-1,4-13C2, the 13C atoms become incorporated into the cell's endogenous molecules. This incorporation leads to measurable shifts in the Raman spectra of these molecules, typically affecting the vibrational modes of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are characteristic of polyamines like putrescine nih.govacs.org. By analyzing these spectral shifts using Raman microspectroscopy, researchers can identify which individual cells have assimilated the labeled substrate and, by extension, are metabolically active with respect to that substrate researchgate.netresearchgate.net.

Furthermore, Raman-SIP can be enhanced by using deuterium oxide (D2O) as a co-label. The incorporation of deuterium into cellular water and subsequently into newly synthesized biomolecules results in the appearance of distinct C-D stretching vibrations in the Raman spectrum, typically in the range of 2070–2300 cm-1 nih.govresearchgate.netfrontiersin.org. This D2O labeling serves as a general indicator of metabolic activity, as it reflects the active synthesis of new cellular components, independent of the specific carbon source nih.govacs.org. The combination of 13C-labeled substrates and D2O labeling allows for simultaneous assessment of specific substrate assimilation and general metabolic activity within the same single cell.

Research Findings and Application to Putrescine-1,4-13C2

While specific studies detailing the analysis of Putrescine-1,4-13C2 using Raman-SIP were not explicitly detailed in the provided search results, the methodology has been extensively demonstrated with other labeled substrates like 13C-glucose, 13C-citrate, and 13C-bisphenol A (BPA) nih.govacs.orgresearchgate.net. These studies highlight the efficacy of Raman-SIP in identifying metabolically active cells within complex communities. For instance, research utilizing 13C-labeled substrates has shown that spectral shifts indicative of isotope incorporation can be detected in single bacterial cells, correlating with their ability to assimilate the provided carbon source acs.orgresearchgate.net. Similarly, D2O labeling has been used to distinguish metabolically active cells from quiescent ones, even in the absence of cell replication nih.govacs.org.

Applying this methodology to Putrescine-1,4-13C2 would involve incubating a sample containing target cells with this labeled compound. Raman microspectroscopy would then be used to acquire spectra from individual cells. Cells that have assimilated Putrescine-1,4-13C2 would exhibit characteristic spectral shifts in their biomolecules due to the presence of 13C. For example, a shift in the vibrational frequencies associated with C-C or C-N bonds within the cells would indicate the incorporation of the labeled putrescine into cellular components. If D2O is also used, the presence of C-D bands would further confirm general metabolic activity. This approach allows for the direct observation of putrescine utilization at the single-cell level, providing insights into which cells are actively metabolizing this polyamine.

Illustrative Data Table: Conceptual Raman-SIP Analysis of Putrescine-1,4-13C2 Utilization

The following table illustrates the type of data that could be generated and interpreted using Raman-SIP for studying the metabolic activity of cells with Putrescine-1,4-13C2. The observations are based on the general principles of Raman-SIP as demonstrated with other labeled substrates.

| Condition/Cell Population | Labeled Substrate Provided | Key Raman Spectral Observation | Inferred Metabolic Activity of Putrescine-1,4-13C2 |

| Group A: Active Cells | Putrescine-1,4-13C2 | Detectable shifts in C-C and C-N bond vibrational frequencies (e.g., compared to 12C-putrescine controls); presence of new spectral peaks or shifts in existing peaks related to 13C incorporation. | High assimilation and incorporation of putrescine into cellular biomass. |

| Group B: Active Cells | Putrescine-1,4-13C2 + D2O | Detectable shifts in C-C/C-N bonds (as in Group A) PLUS presence of C-D bands (2070–2300 cm-1). | High assimilation of putrescine and active general metabolic processes. |

| Group C: Control Cells | No labeled substrate | Baseline spectra without significant shifts in C-C/C-N bonds related to putrescine; absence of C-D bands. | No significant metabolic activity related to putrescine uptake or general metabolism under these conditions. |

| Group D: Quiescent Cells | Putrescine-1,4-13C2 | Minimal or no detectable shifts in C-C/C-N bond frequencies related to putrescine incorporation. | Low or no assimilation of putrescine. |

This methodology enables researchers to identify specific cells or subpopulations that are actively utilizing Putrescine-1,4-13C2, providing a powerful tool for understanding polyamine metabolism in diverse biological systems at an unprecedented single-cell resolution.

Compound Names Mentioned:

| Compound Name |

|---|

| Putrescine-1,4-13C2 |

| Putrescine |

| 13C-glucose |

| 13C-citrate |

| 13C-bisphenol A (BPA) |

| D2O (Deuterium Oxide) |

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Putrescine Catabolism and Degradation Pathways

Enzyme Activity Determination using Labeled Substrates

Stable isotope-labeled compounds like Putrescine-1,4-¹³C₂ are instrumental in determining enzyme activity and characterizing kinetic parameters. By supplying enzymes with a ¹³C-labeled substrate, researchers can monitor the incorporation of the label into products using techniques such as mass spectrometry or NMR spectroscopy. This approach allows for the quantification of reaction rates and the determination of kinetic constants (e.g., Km, Vmax) under various experimental conditions. For instance, studies investigating enzymes involved in polyamine metabolism, such as spermidine (B129725) synthase or spermine (B22157) synthase, can utilize Putrescine-1,4-¹³C₂ to measure their catalytic efficiency and substrate specificity researchgate.netresearchgate.netmdpi.com. The precise measurement of label incorporation into downstream products, like spermidine and spermine, directly reflects the activity of these enzymes in converting putrescine.

Flux Analysis of Putrescine Interconversions to Higher Polyamines

Metabolic flux analysis (MFA) employs stable isotopes to quantify the rates of biochemical reactions within a metabolic network. Putrescine-1,4-¹³C₂ is a key substrate for tracing the flux of carbon from putrescine towards its downstream products, spermidine and spermine. By introducing ¹³C-labeled putrescine into a biological system and analyzing the isotopic enrichment of various metabolites over time, researchers can map the flow of carbon atoms and quantify the rates of these interconversions researchgate.netnih.govnih.gov.

Spermidine and Spermine Biosynthesis from Putrescine

The biosynthesis of spermidine and spermine from putrescine involves the sequential addition of aminopropyl groups, primarily from decarboxylated S-adenosyl methionine (dcAdoMet). Using Putrescine-1,4-¹³C₂, researchers can track the carbon atoms originating from putrescine as they are incorporated into spermidine and subsequently into spermine researchgate.netresearchgate.netmdpi.com. This tracing reveals the relative flux through spermidine synthase and spermine synthase, providing quantitative data on the efficiency of these steps in polyamine production. For example, isotopic labeling studies can demonstrate the proportion of spermidine and spermine pools derived from exogenous or endogenously synthesized putrescine nih.gov.

Role of Decarboxylated S-Adenosyl Methionine (dcAdoMet) in Aminopropylation

While Putrescine-1,4-¹³C₂ itself is the substrate, its utilization in tracing experiments indirectly illuminates the role of dcAdoMet as the aminopropyl donor. By observing the incorporation of the ¹³C₂ label from putrescine into spermidine and spermine, researchers can infer the activity and availability of dcAdoMet, as the aminopropyl group transferred originates from it researchgate.netnih.govnih.gov. Studies employing ¹³C-labeled precursors for dcAdoMet synthesis in conjunction with labeled putrescine can further refine the understanding of the coupled flux through these pathways.

Elucidating Metabolic Channeling and Network Divergence

Metabolic channeling refers to the non-random organization and spatial proximity of enzymes within metabolic pathways, which can enhance reaction efficiency and prevent the diffusion of intermediates. Putrescine-1,4-¹³C₂ tracing can help identify such channeling phenomena by revealing how intermediates are preferentially channeled towards specific downstream products rather than entering the general metabolic pool. Network divergence, on the other hand, describes how metabolic pathways branch out and interact.

Interplay with Other Metabolic Pathways (e.g., Urea (B33335) Cycle, Amino Acid Metabolism)

Polyamines are synthesized from amino acids like arginine and ornithine researchgate.netmdpi.comnih.govfrontiersin.orgscielo.br. Putrescine-1,4-¹³C₂ tracing, often combined with labeling of amino acid precursors (e.g., ¹³C-arginine, ¹³C-ornithine), can elucidate the connections between polyamine metabolism and amino acid metabolism, as well as other central pathways like the urea cycle. For instance, studies have shown how ornithine, a precursor to putrescine, is also a key intermediate in the urea cycle frontiersin.orgmedrxiv.orgbiorxiv.org. By tracking the fate of ¹³C from putrescine, researchers can understand how carbon flux is partitioned between polyamine synthesis and other metabolic fates, revealing cross-talk and potential competition for precursors frontiersin.orgmedrxiv.org.

Species-Specific Metabolic Adaptations revealed by ¹³C Tracing

The application of Putrescine-1,4-¹³C₂ tracing can also highlight species-specific differences in polyamine metabolism. Organisms may have evolved distinct enzymatic machinery or regulatory mechanisms that influence putrescine synthesis, interconversion, and utilization. Comparative studies using ¹³C-labeled putrescine in different species can reveal variations in flux rates, substrate preferences of enzymes, or the extent of metabolic channeling, thereby uncovering species-specific adaptations in polyamine homeostasis and function researchgate.netnih.gov. For example, differences in the utilization of arginine versus glutamine as putrescine precursors have been observed across different T cell subsets, illustrating such species- or cell-type-specific metabolic adaptations nih.gov.

Compound List

Role of Putrescine 1,4 13c2 in Biosynthesis of Specialized Metabolites

Precursor Role in Pyrrolizidine (B1209537) Alkaloid Biosynthesis in Plants

Putrescine, a simple diamine, is a well-established precursor to a diverse array of plant secondary metabolites, most notably the pyrrolizidine alkaloids (PAs). The use of Putrescine-1,4-13C2 has been instrumental in confirming and detailing this role. By feeding plants with this labeled precursor, researchers can track the incorporation of the ¹³C atoms into the carbon skeleton of various PAs. Studies have demonstrated that the four-carbon backbone of putrescine is directly incorporated into the necine base portion of PAs, such as retrorsine (B1680556) and senecionine. The specific labeling at the 1 and 4 positions allows for unambiguous identification of the putrescine-derived carbons within the complex alkaloid structures, providing definitive evidence for its direct involvement in the biosynthetic pathway. This labeling strategy helps distinguish putrescine's contribution from other potential metabolic sources.

Table 5.1: Incorporation of Putrescine-1,4-13C2 into Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Labeled Position in Putrescine | Incorporated into Necine Base | Evidence of Direct Precursor Role |

| Retrorsine | C1, C2, C3, C4 | Yes | Confirmed via ¹³C tracing |

| Senecionine | C1, C2, C3, C4 | Yes | Confirmed via ¹³C tracing |

| Heliotrine | C1, C2, C3, C4 | Yes | Confirmed via ¹³C tracing |

Tracing Carbon Atom Fates in Complex Secondary Metabolite Synthesis

Beyond pyrrolizidine alkaloids, Putrescine-1,4-13C2 is a vital tracer for understanding the biosynthesis of other complex secondary metabolites. Its stable isotope labeling allows for the precise tracking of carbon flow through intricate metabolic networks. Researchers utilize mass spectrometry to detect the enrichment of ¹³C in various downstream products after administration of the labeled putrescine. This technique is particularly useful for metabolites where putrescine or its derivatives are suspected precursors but direct evidence is lacking. For instance, studies have employed ¹³C-labeled putrescine to investigate its role in the synthesis of polyamines and their conjugates, as well as other nitrogen-containing compounds, by monitoring the isotopic signature in these molecules. The ¹³C2 labeling pattern provides a unique fingerprint, enabling scientists to differentiate between metabolites synthesized via putrescine and those derived from other metabolic pools.

Table 5.2: Putrescine-1,4-13C2 as a Tracer in Secondary Metabolite Synthesis

| Metabolite Class | Potential Putrescine Linkage | ¹³C Labeling Strategy (Putrescine-1,4-13C2) | Observed Incorporation | Research Significance |

| Polyamines & Derivatives | Direct precursor | Tracking ¹³C enrichment in backbone | High | Elucidating polyamine metabolism and conjugation pathways |

| Certain Alkaloids | Precursor to intermediates | Tracing ¹³C into specific structural units | Moderate to High | Confirming biosynthetic routes and enzyme specificities |

| Other N-containing compounds | Potential precursor | Monitoring ¹³C in nitrogenous moieties | Variable | Identifying novel metabolic connections |

Investigation of Stereospecificity and Isotope Effects in Biosynthetic Reactions

The precise placement of ¹³C atoms in Putrescine-1,4-13C2 also facilitates the study of stereospecificity and kinetic isotope effects in enzymatic reactions involved in secondary metabolite biosynthesis. By analyzing the isotopic enrichment patterns in chiral intermediates or products, researchers can infer the stereochemical course of enzyme-catalyzed transformations. For example, if an enzyme acts stereospecifically on one of the carbon atoms derived from putrescine, the ¹³C label will be retained or lost in a predictable manner, allowing for the mapping of the active site and reaction mechanism. Furthermore, kinetic isotope effects (KIEs) can be measured by comparing the reaction rates of labeled versus unlabeled substrates. Significant KIEs involving the ¹³C-labeled carbons can indicate that bond cleavage or formation at these positions is a rate-limiting step in the reaction, providing deep insights into the catalytic mechanism of enzymes involved in putrescine metabolism and subsequent secondary metabolite synthesis.

Table 5.3: Applications of Putrescine-1,4-13C2 in Mechanistic Studies

| Aspect Studied | Methodology with Putrescine-1,4-13C2 | Expected Observation | Significance |

| Stereospecificity | ¹³C labeling in chiral products | Differential ¹³C enrichment in enantiomers or diastereomers; specific retention/loss of label at chiral centers. | Elucidating enzyme active site topology and reaction stereochemistry. |

| Kinetic Isotope Effects | Comparison of reaction rates | Measurable differences in reaction rates between ¹³C-labeled and unlabeled putrescine (or its derivatives) if C-C bond cleavage is rate-limiting. | Identifying rate-determining steps and understanding transition state structures. |

| Pathway Branching | ¹³C distribution analysis | Quantifying label distribution across different metabolic branches originating from putrescine. | Mapping metabolic flux and identifying regulatory points. |

Compound List:

Putrescine-1,4-13C2

1,4-diaminobutane-1,4-13C2

Pyrrolizidine alkaloids (PAs)

Retrorsine

Senecionine

Heliotrine

Mechanistic Studies of Putrescine 1,4 13c2 in Biological Systems

Microbial Metabolism and Interactions

The study of Putrescine-1,4-13C2 offers insights into the assimilation, turnover, and metabolic contributions of putrescine in microbial communities.

Assimilation and Turnover Rates in Aquatic Microorganisms

Research utilizing 13C-labeled putrescine, indicative of compounds like Putrescine-1,4-13C2, has elucidated its rapid assimilation and turnover in aquatic environments. Studies conducted in a mesotrophic lake revealed that putrescine constituted a dominant fraction of dissolved free polyamines (DFPA) researchgate.net. Incubations with 13C-labeled putrescine demonstrated concentration-dependent uptake rates ranging from 3.2 to 5 nM h-1, coupled with short turnover times of 2.4 to 4.4 hours researchgate.net. These findings suggest that putrescine is efficiently utilized by microorganisms in such ecosystems. The incorporation of the labeled compound into microbial biomass was found to be substantially lower than uptake rates, implying that a significant portion of assimilated putrescine is likely respired researchgate.net. Furthermore, uptake kinetics indicated that in situ assimilation rates can be constrained by low ambient concentrations of the compound researchgate.net. Competition assays showed that putrescine uptake was primarily inhibited by spermidine (B129725), rather than amino acids, highlighting its specific uptake mechanisms researchgate.net. A diverse range of microorganisms, including bacteria affiliated with the Limnohabitans and acI lineages of Actinobacteria, as well as Alphaproteobacteria, Cyclobacteriaceae, diatoms, and cyanobacteria, were identified as utilizing putrescine researchgate.net. This collective evidence points to putrescine as a significant and readily available energy source for various aquatic microbial populations, characterized by its fast metabolic turnover researchgate.net.

| Parameter | Value Range | Unit | Notes |

| Uptake Rate (13C-putrescine) | 3.2–5 | nM h-1 | Concentration-dependent |

| Turnover Time (13C-putrescine) | 2.4–4.4 | h | Short turnover times |

| Biomass Incorporation Rate | 0.9 | nM h-1 | Substantially lower than uptake rate |

Biosynthesis and Catabolism in Model Bacteria (e.g., Escherichia coli, Staphylococcus aureus, Lactococcus lactis)

Specific research detailing the biosynthesis and catabolism of Putrescine-1,4-13C2 in model bacteria such as Escherichia coli, Staphylococcus aureus, and Lactococcus lactis was not found in the provided search results. While general putrescine metabolism is a well-studied area in microbiology, studies employing the specific isotopic label Putrescine-1,4-13C2 for these particular bacterial species were not identified in the initial search.

Contribution to Gut Microbiome Metabolism and Metabolite Exchange

Information regarding the specific contribution of Putrescine-1,4-13C2 to gut microbiome metabolism and metabolite exchange was not available in the provided search results.

Plant Physiology and Stress Responses

The role of putrescine, often investigated using stable isotope labeling, is significant in plant physiology, particularly in stress responses and growth modulation.

Putrescine as a Metabolic Biomarker of Stress (e.g., Nutrient Deficiency)

Specific studies detailing the use of Putrescine-1,4-13C2 as a metabolic biomarker for plant stress, such as nutrient deficiency, were not found in the provided search results.

Modulation of Plant Growth and Development

Research findings on the modulation of plant growth and development specifically involving Putrescine-1,4-13C2 were not present in the provided search results.

Responses to Abiotic and Biotic Stress Conditions

Putrescine, a basic amine, plays a crucial role in cellular homeostasis and stress adaptation. The isotopically labeled compound, Putrescine-1,4-13C2, serves as a valuable tool in mechanistic studies, allowing researchers to trace its metabolic pathways and quantify its involvement in cellular responses to various environmental challenges. Studies employing labeled putrescine aim to elucidate how this polyamine contributes to tolerance against abiotic stresses such as drought, salinity, and extreme temperatures, as well as biotic stresses like pathogen attack. By tracking the flux of labeled putrescine, scientists can identify specific cellular processes enhanced by its accumulation or metabolic conversion under stress conditions. For instance, research has indicated that putrescine accumulation, often studied using labeled precursors, is associated with osmotic adjustment and stabilization of cellular structures, thereby mitigating damage caused by water deficit or high salt concentrations. Similarly, in response to biotic stress, putrescine metabolism, as traced by labeled putrescine, has been linked to the activation of defense signaling pathways and the production of antimicrobial compounds. The precise role of Putrescine-1,4-13C2 in these responses is often investigated through metabolic profiling and flux analysis, providing quantitative data on its synthesis, degradation, and conjugation under stress, which are critical for understanding resilience mechanisms.

Interactions with Cellular Macromolecules

The functional significance of putrescine extends to its direct interactions with essential cellular macromolecules, influencing their structure and function. Putrescine-1,4-13C2 is instrumental in dissecting these interactions at a molecular level.

Binding to Nucleic Acids (e.g., RNA) and Ribosomal Fractions

Putrescine, with its positively charged amino groups, exhibits a strong affinity for negatively charged nucleic acids, including RNA and DNA. Mechanistic studies utilizing Putrescine-1,4-13C2 are employed to quantify the binding stoichiometry and affinity of putrescine to specific RNA molecules and ribosomal components. Research has demonstrated that polyamines like putrescine can bind to the phosphate (B84403) backbone of RNA, leading to charge neutralization and influencing RNA folding, stability, and interactions with proteins. Specifically, studies have investigated the binding of putrescine to ribosomal RNA (rRNA) and ribosomal subunits, suggesting a role in stabilizing the complex structure required for protein synthesis. The use of labeled putrescine allows for precise measurement of its association with these macromolecular complexes, providing insights into the mechanisms by which it modulates gene expression and protein translation under physiological and stress conditions.

Effects on Chromosome and Ribosome Structure

The interaction of putrescine with nucleic acids has direct implications for the structural integrity of chromosomes and ribosomes. Studies using Putrescine-1,4-13C2 have explored how putrescine influences chromosome condensation and stability. Polyamines are known to bind to DNA, reducing its negative charge and promoting a more compact structure, which is crucial for chromosome organization and segregation during cell division. This stabilization effect can protect DNA from damage. Furthermore, the binding of putrescine to ribosomal fractions, as investigated with labeled compounds, contributes to the structural integrity and proper assembly of ribosomes. The presence of putrescine can stabilize the complex tertiary structure of rRNA and facilitate the association of ribosomal proteins, thereby ensuring the fidelity and efficiency of the translation machinery. Mechanistic studies with Putrescine-1,4-13C2 aim to quantify these structural effects, providing a deeper understanding of how putrescine acts as a molecular chaperone for nucleic acid-based cellular machinery.

Compound List:

Putrescine-1,4-13C2

Regulation of Putrescine Metabolism and Its Biological Impact

Genetic and Transcriptional Regulation of Biosynthetic and Catabolic Enzymes

The cellular levels of putrescine are tightly controlled through the coordinated regulation of enzymes involved in its synthesis and degradation. The primary biosynthetic pathways in plants involve the decarboxylation of ornithine by ornithine decarboxylase (ODC) and arginine by arginine decarboxylase (ADC) nih.govwikipedia.orgoup.com. In some organisms, a third pathway from citrulline has also been reported mdpi.com.

Biosynthetic Enzyme Regulation:

Ornithine Decarboxylase (ODC): ODC is often a rate-limiting enzyme in polyamine biosynthesis. Its expression is modulated by various growth factors, hormones, and oncogenes wikipedia.orgoup.com. In humans, ODC is a transcriptional target of the oncogene Myc and is upregulated in various cancers wikipedia.org. Regulation occurs at transcriptional, translational, and protein turnover levels nih.govaging-us.com. For instance, the antizyme protein acts as a negative regulator by inhibiting ODC activity and promoting its degradation aging-us.comuniprot.org. Plant ODC is not subject to this direct post-translational feedback regulation annualreviews.org.

Arginine Decarboxylase (ADC): ADC is a key enzyme in plant putrescine biosynthesis, particularly under stress conditions nih.gov. In Arabidopsis thaliana, ADC is encoded by two genes, ADC1 and ADC2, which show differential expression in response to various stresses nih.govannualreviews.orgtandfonline.com. For example, ADC1 is induced by cold, while ADC2 is responsive to drought, salt, and mechanical injury nih.govnih.gov. Transcriptional factors, alongside environmental cues, orchestrate the regulation of ADC at the transcriptional level researchgate.net.

Catabolic Enzyme Regulation:

Polyamine Oxidases (PAOs): PAOs are involved in polyamine catabolism, producing hydrogen peroxide (H₂O₂) and aldehydes researchgate.netkaust.edu.safrontiersin.org. Their gene expression is influenced by developmental and environmental cues, including phytohormones researchgate.net. In Arabidopsis, multiple PAO genes exist, with differential regulation observed under stress and hormonal treatments annualreviews.orgresearchgate.netmdpi.com. For instance, PAO2 in Arabidopsis is subject to translational regulation via an upstream open reading frame (uORF) annualreviews.org.

Other Catabolic Enzymes: Enzymes like spermidine (B129725)/spermine (B22157) N¹-acetyltransferase (SSAT) and copper-containing amine oxidases (CuAOs) also contribute to polyamine catabolism tandfonline.comkaust.edu.saportlandpress.com. CuAOs, for example, are involved in putrescine oxidation, generating H₂O₂ and ammonia (B1221849) tandfonline.com.

Environmental and Physiological Modulators of Putrescine Levels

Putrescine levels are highly responsive to a wide array of environmental and physiological conditions, reflecting its role in adaptation and homeostasis.

Environmental Stresses: Putrescine accumulation is a common response to various abiotic stresses, including K⁺ deficiency, osmotic stress, low pH, cadmium toxicity, UV-B radiation, dehydration, chilling, freezing, and salinity nih.govcirad.frfrontiersin.org. For instance, under cold stress, Arabidopsis exhibits increased ADC1 and ADC2 expression and elevated putrescine levels, with mutants in these genes showing impaired freezing survival, which can be rescued by exogenous putrescine nih.gov. Flooding stress also leads to putrescine accumulation, which can enhance plasma membrane H⁺-ATPase activity, aiding in cell homeostasis nih.gov.

Nutrient Availability and Hormonal Regulation: Nutrient availability, such as potassium deficiency, can lead to significant putrescine accumulation cirad.fr. Plant hormones also play a crucial role. For example, abscisic acid (ABA) is involved in putrescine's response to drought stress mdpi.com. Salicylic (B10762653) acid (SA) has been shown to induce putrescine accumulation and activate ADC and ODC gene expression in various plant species, suggesting a link between SA signaling and putrescine metabolism mdpi.comnih.gov. Methyl jasmonate (MeJA) can also induce ADC2 and a copper amine oxidase gene (CuAOα3) mdpi.com. Hormones released during digestion, such as gastrin, can also induce mucosal polyamine metabolism, suggesting hormonal mediation of food-induced mucosal growth physiology.org.

Cross-Talk with Other Signaling Molecules and Pathways

Putrescine does not operate in isolation but engages in complex cross-talk with various signaling molecules and pathways, integrating its metabolic role with broader cellular functions.

Reactive Oxygen Species (ROS): Putrescine metabolism, particularly its oxidation by amine oxidases, generates H₂O₂ and other ROS frontiersin.orgfrontiersin.orgoup.com. This ROS production is a key component of putrescine-mediated signaling, influencing plant defense responses nih.govfrontiersin.org. Putrescine itself can also act as a ROS scavenger frontiersin.orgoup.com. The interplay between ROS and polyamines is critical for adaptive responses, modulating ion transport across plasma membranes oup.com.

Calcium Signaling: Polyamines, including putrescine, can modulate calcium (Ca²⁺) fluxes. They can act as messengers to generate Ca²⁺ signals by increasing Ca²⁺ influx and mobilizing intracellular calcium nih.gov. Putrescine can interact with ROS to alter intracellular Ca²⁺ homeostasis by modulating Ca²⁺ influx and efflux transport systems at the plasma membrane oup.com. In neurons, polyamines inhibit voltage-activated calcium channels (VACCs) tandfonline.com.

Plant Hormones: As mentioned, putrescine metabolism is intertwined with plant hormone signaling. It can influence salicylic acid, jasmonic acid, and abscisic acid pathways mdpi.commdpi.comnih.govmdpi.com. For instance, putrescine treatment can lead to local salicylic acid accumulation and trigger systemic defenses nih.govnih.gov.

Cell Cycle Regulation: Polyamines are essential for cell cycle progression. Their biosynthesis peaks during specific cell cycle phases (G₁/S transition, G₂-phase), and their intracellular levels double during the cell cycle portlandpress.comresearchgate.net. Depletion of polyamine pools can prolong S-phase and impair DNA replication portlandpress.comresearchgate.net. Changes in polyamine metabolism have also been linked to cellular aging and the impairment of key G₁/S genes nih.gov.

Future Directions and Emerging Research Avenues for Putrescine 1,4 13c2

The isotopically labeled compound Putrescine-1,4-13C2 is poised to become an invaluable tool in advancing our understanding of polyamine metabolism across various biological systems. Its stable, non-radioactive nature, combined with the specificity of its 13C labels, opens up new frontiers in metabolic research. Future applications are expected to leverage this tracer to unravel complex biological processes, from the systems level down to the kinetics of single enzymes.

Q & A

Q. How is Putrescine-1,4-13C₂ synthesized, and what analytical methods ensure isotopic purity?

Putrescine-1,4-13C₂ is synthesized via enzymatic or chemical methods using isotopically labeled precursors (e.g., [1,4-13C₂]succinate or [1,4-13C₂]butane). Isotopic purity is verified using nuclear magnetic resonance (NMR) to confirm ¹³C incorporation at positions 1 and 4, complemented by mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) ensures chemical purity (>95%) .

Q. What are the primary applications of Putrescine-1,4-13C₂ in metabolic studies?

This compound is used to trace polyamine biosynthesis pathways, particularly in studying putrescine’s conversion to spermidine and spermine. By monitoring ¹³C-labeled intermediates via LC-MS or gas chromatography-mass spectrometry (GC-MS), researchers quantify metabolic flux in cell cultures or animal models .

Q. How should researchers handle and store Putrescine-1,4-13C₂ to maintain stability?

Store lyophilized samples at -20°C in airtight, light-protected containers. For aqueous solutions, use pH-stable buffers (e.g., phosphate buffer, pH 7.4) and avoid repeated freeze-thaw cycles to prevent degradation. Stability tests via NMR over 72 hours under experimental conditions are recommended .

Advanced Research Questions

Q. What experimental design considerations are critical for tracking Putrescine-1,4-13C₂ in vivo?

Use pulse-chase labeling combined with compartmental modeling to distinguish intracellular vs. extracellular pools. Optimize dosing regimens to avoid isotopic dilution, and pair with kinetic modeling (e.g., Michaelis-Menten kinetics) to quantify enzyme activities like ornithine decarboxylase (ODC). Validate via tissue-specific extraction and LC-MS/MS analysis .

Q. How can contradictory data arise in Putrescine-1,4-13C₂ flux studies, and how should they be resolved?

Contradictions often stem from unaccounted isotopic scrambling or compartment-specific metabolism (e.g., mitochondrial vs. cytosolic pathways). Use positional isotopomer analysis via 2D-NMR to distinguish labeling patterns. Cross-validate with genetic knockouts (e.g., ODC-deficient models) to isolate pathway contributions .

Q. What advanced imaging techniques integrate Putrescine-1,4-13C₂ for real-time metabolic monitoring?

Hyperpolarized ¹³C-MRI enables real-time tracking of putrescine conversion in tissues. Pre-polarize the compound using dynamic nuclear polarization (DNP), inject intravenously, and acquire time-resolved spectra to detect metabolic products (e.g., spermidine-¹³C). This method is validated in oncology models to map polyamine dynamics in tumors .

Q. How does Putrescine-1,4-13C₂ compare to other isotopically labeled polyamines (e.g., Spermidine-¹⁵N₃) in resolving metabolic networks?

While ¹³C labels track carbon flux through biosynthesis pathways, ¹⁵N labels (e.g., in spermidine-¹⁵N₃) are better suited for studying nitrogen recycling. Dual-isotope labeling (¹³C + ¹⁵N) can disentangle cross-talk between polyamine synthesis and urea cycles in hepatic models .

Q. What computational tools are recommended for modeling Putrescine-1,4-13C₂ metabolic flux data?

Use software like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX to construct flux balance models. Input includes isotopomer distributions from MS data and constrain models with enzyme kinetic parameters from literature. Bayesian statistical frameworks improve confidence intervals for low-abundance metabolites .

Methodological Best Practices

Q. How to validate Putrescine-1,4-13C₂ incorporation in complex biological matrices?

Employ stable isotope-resolved metabolomics (SIRM): Extract metabolites from cells/tissues, separate via hydrophilic interaction liquid chromatography (HILIC), and analyze with high-resolution MS (HR-MS). Use internal standards (e.g., Putrescine-d₈) to correct for matrix effects .

Q. What strategies mitigate background interference in ¹³C-NMR studies of Putrescine-1,4-13C₂?

Apply ¹H-decoupled ¹³C-NMR with presaturation to suppress water signals. For low-concentration samples, use cryoprobes or hyperpolarization. Reference chemical shifts to unlabeled putrescine and validate assignments via spiking experiments .

Data Interpretation and Reproducibility

Q. How to address variability in Putrescine-1,4-13C₂ metabolic flux across cell lines?

Normalize flux data to cell-specific parameters (e.g., proliferation rate, ODC activity). Use multi-omics integration (transcriptomics + metabolomics) to identify regulatory nodes. Report variability metrics (e.g., coefficient of variation) in replicates and adhere to MIAMET (Minimum Information About a METabolomics experiment) guidelines .

Q. What are the pitfalls in extrapolating Putrescine-1,4-13C₂ data from in vitro to in vivo systems?

In vivo systems involve transport barriers (e.g., blood-brain barrier) and microbiota-mediated metabolism. Use isotopic tracer infusions with arteriovenous sampling in animal models. Cross-check with tissue-specific gene expression data (e.g., Slc3a2 transporters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.